

A Comparative Guide to the Metabolism of trans-2-enoyl-CoA Intermediates

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Compound of Interest

Compound Name: *trans-19-methyleicos-2-enoyl-CoA*

Cat. No.: *B15547721*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic fates of trans-2-enoyl-CoA species, a class of intermediates central to lipid metabolism. While the specific metabolism of "**trans-19-methyleicos-2-enoyl-CoA**" is not extensively documented in publicly available literature, this guide focuses on the well-established pathways that metabolize the broader class of trans-2-enoyl-CoA molecules. Understanding these pathways is crucial for research into metabolic disorders, drug development targeting lipid metabolism, and the study of cellular energy homeostasis.

trans-2-enoyl-CoA is a critical intermediate at the crossroads of two major metabolic pathways: fatty acid β -oxidation (catabolic) and fatty acid elongation (anabolic). The direction of its metabolic flux is dependent on the cell's energetic state and the specific enzymes present. This guide will compare these two pathways, detail the key enzymes involved, and provide relevant experimental protocols for their study.

Comparative Analysis of Metabolic Pathways

trans-2-enoyl-CoA can be either degraded to produce energy in the form of acetyl-CoA or utilized as a building block for the synthesis of longer chain fatty acids. The key distinction lies in the enzymatic reactions that follow the formation of this intermediate.

Feature	Fatty Acid β -Oxidation	Fatty Acid Elongation
Metabolic Goal	Catabolic: Energy production (ATP)	Anabolic: Synthesis of very-long-chain fatty acids (VLCFAs)
Primary Location	Mitochondria and Peroxisomes	Endoplasmic Reticulum
Key Enzyme	Enoyl-CoA Hydratase	trans-2-enoyl-CoA Reductase (TECR)
Next Intermediate	3-Hydroxyacyl-CoA	Acyl-CoA (chain elongated by 2 carbons)
Cofactor Requirement	H ₂ O	NADPH
Overall Process	Shortens the fatty acyl chain by two carbons	Lengthens the fatty acyl chain by two carbons

Key Enzymes in trans-2-enoyl-CoA Metabolism

The fate of trans-2-enoyl-CoA is determined by a competing set of enzymes with distinct substrate specificities and cellular localizations.

Enzymes of β -Oxidation

In β -oxidation, trans-2-enoyl-CoA is hydrated by enoyl-CoA hydratase. There are different isoforms of this enzyme with varying specificities. For instance, rat liver peroxisomes contain two multifunctional proteins (MFP-1 and MFP-2) with hydratase activity. MFP-1 is involved in the degradation of straight-chain fatty acids, while MFP-2 appears to be involved in the degradation of the side chain of cholesterol for bile acid synthesis[1]. These enzymes exhibit stereospecificity, with MFP-1 producing L-3-hydroxyacyl-CoA and MFP-2 producing D-3-hydroxyacyl-CoA[1].

Enzymes of Fatty Acid Elongation

In the fatty acid elongation cycle, trans-2-enoyl-CoA reductase (TECR) catalyzes the reduction of trans-2-enoyl-CoA to a saturated acyl-CoA, which is elongated by two carbons[2][3]. This

reaction is NADPH-dependent[3]. The activity of TECR is crucial for the synthesis of very-long-chain fatty acids (VLCFAs), which have unique physiological functions[2][3].

Quantitative Enzyme Data

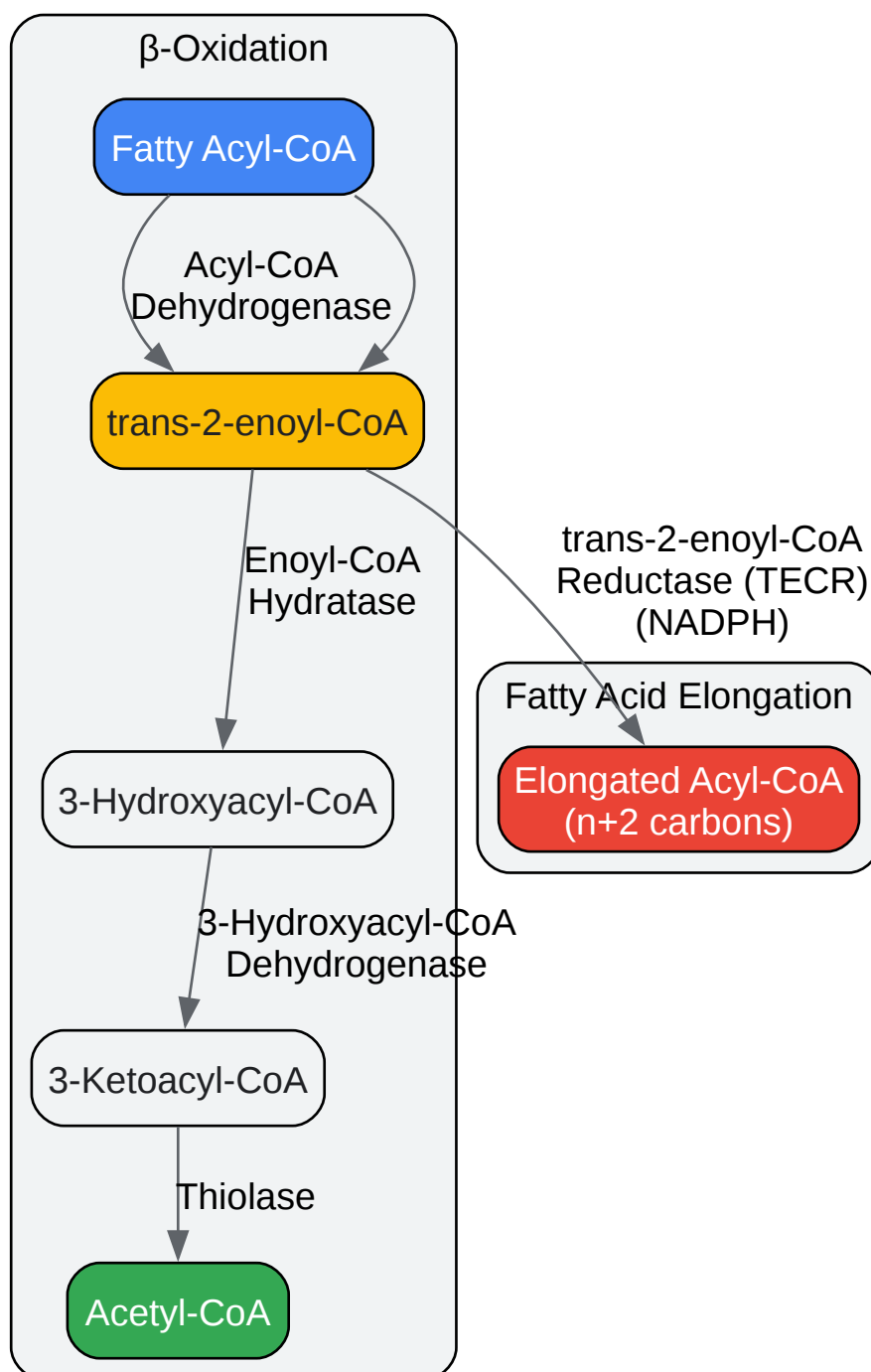
The following table summarizes kinetic data for a representative trans-2-enoyl-CoA reductase from *Euglena gracilis*, which can utilize both NADH and NADPH. This highlights the potential for variation in cofactor preference between organisms and cellular compartments.

Substrate	K _m (μM)	Electron Donor	K _m (μM)	Specific Activity Reference
Crotonyl-CoA (C4)	68	NADH	109	[4]
trans-2-Hexenoyl-CoA (C6)	91	NADH	-	[4]
Crotonyl-CoA (C4)	-	NADPH	119	[4]

Note: The specific activity for NADH was 2-3 fold higher than for NADPH with crotonyl-CoA as the substrate[4].

Signaling Pathways and Metabolic Regulation

The balance between β -oxidation and fatty acid elongation is tightly regulated by the energy status of the cell. High levels of ATP and NADH would favor fatty acid elongation for energy storage, while low energy levels (high AMP/ATP ratio) would promote β -oxidation to generate ATP.



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Caption: Metabolic fate of trans-2-enoyl-CoA.

Experimental Protocols

The analysis of acyl-CoA species is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Protocol: Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of long-chain fatty acyl-CoAs from biological tissues.

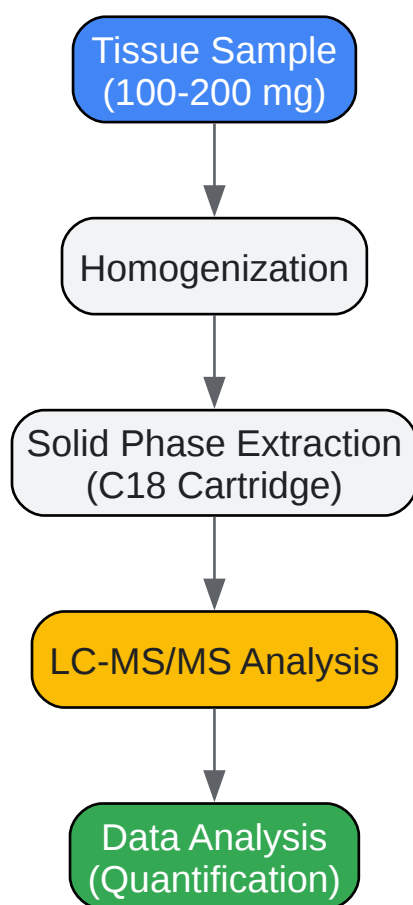
1. Sample Preparation and Extraction:

- Tissue Homogenization: Homogenize 100-200 mg of frozen tissue in a suitable buffer.
- Solid Phase Extraction (SPE):
 - Condition a C18 SPE cartridge.
 - Load the tissue homogenate onto the cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/water with ammonium hydroxide).

2. LC-MS/MS Analysis:

- Chromatographic Separation:
 - Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μ m).
 - Mobile Phase A: Water with 10 mM ammonium hydroxide.
 - Mobile Phase B: Acetonitrile.
 - Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.
- Mass Spectrometry Detection:
 - Ionization Mode: Positive electrospray ionization (ESI+).

- Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification of specific acyl-CoAs. A neutral loss scan of 507 Da can be used for profiling complex mixtures of acyl-CoAs[5].
- Quantification: Generate a standard curve using known concentrations of acyl-CoA standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.



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Caption: Workflow for Acyl-CoA analysis.

Conclusion

The metabolism of trans-2-enoyl-CoA is a pivotal point in lipid metabolism, directing fatty acids towards either energy production or the synthesis of essential complex lipids. The comparative analysis of β -oxidation and fatty acid elongation pathways highlights the distinct enzymatic

machinery, subcellular localizations, and regulatory mechanisms that govern the fate of this key intermediate. For researchers in metabolic diseases and drug development, a thorough understanding of these competing pathways and the analytical methods to study them is fundamental for identifying novel therapeutic targets and diagnostic markers.

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